7-Benzyl-7h-purine
Description
7-Benzyl-7H-purine (C₁₂H₁₀N₄) is a purine derivative substituted at the N-7 position with a benzyl group. It is synthesized via cyclization of imidazole precursors, achieving a yield of 66% . For example, this compound 1-oxide (11b), an oxidized derivative, exhibits a high melting point of 223–224°C (sublimation) . The benzyl group enhances lipophilicity and steric bulk, influencing solubility and reactivity compared to smaller alkyl-substituted purines.
Properties
CAS No. |
18346-06-0 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-benzylpurine |
InChI |
InChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-12-11(16)6-13-8-14-12/h1-6,8-9H,7H2 |
InChI Key |
KKUVNLTZHSEFQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32 |
Other CAS No. |
18346-06-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution at the N-7 Position
Key Compounds :
Analysis :
- Yield and Stability : The 66% yield of 7-Benzyl-7H-purine is comparable to 7-methyl derivatives (60%) but higher than bulkier analogs like 7-benzyl-2-butyl-7H-purine (31%) . Lower yields in bulkier derivatives suggest steric hindrance during synthesis.
- Physical Properties : The benzyl group increases molecular weight and lowers solubility in polar solvents compared to methyl or ethyl substituents. For instance, 7-methyl-7H-purine has a sharp melting point (176–178°C), while benzyl derivatives often require chromatographic purification due to oily or semi-crystalline states .
Substituents at Other Positions
Key Compounds :
Analysis :
- Positional Effects : Substitution at C-2 (e.g., methyl or chloro groups) reduces yields (e.g., 20% for 6d vs. 66% for 6b) due to increased steric and electronic complexity .
- Electronic Effects : Chloro substituents (e.g., 7-Benzyl-2,6-dichloro) introduce electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution compared to electron-donating methyl groups .
Functional Group Variations
Key Compounds :
- 6-(Benzylsulfanyl)-7-ethyl-7H-purine : CAS 21186-49-2, molecular formula C₁₄H₁₄N₄S .
- 8-[Benzyl(2-hydroxyethyl)amino]-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Complex structure with multiple functional groups .
- 7-Benzyl-8-(isopentylthio)-3-methylpurine-2,6-dione : Predicted collision cross-section data for structural analysis .
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